![molecular formula C11H11N3 B7725036 6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine](/img/structure/B7725036.png)
6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H8N2
- IUPAC Name : this compound
- Structural Features : The compound features a fused bicyclic structure that contributes to its unique pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Protein Kinases : The compound has been identified as an inhibitor of various protein kinases involved in cell signaling pathways. For instance, it has shown inhibitory effects on AKT activity, which is crucial in cancer cell proliferation and survival .
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrido[2,3-b]naphthyridine exhibit significant antimicrobial properties against various pathogens. This includes activity against resistant strains of bacteria and fungi .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. It has shown promising results in inhibiting cell growth and inducing apoptosis in human tumor cells .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:
Case Studies
- Case Study on Cancer Treatment : A study involving the administration of this compound derivatives in mice demonstrated significant tumor reduction in xenograft models of breast cancer. The study reported a reduction in tumor volume by up to 70% compared to control groups .
- Antimicrobial Efficacy : In vitro testing showed that certain derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotics in the face of rising antibiotic resistance .
化学反応の分析
Cyclization Reactions
The core structure is frequently synthesized via intramolecular cyclization. For example:
-
Hydroamination/cyclization : A one-pot reaction of 2-vinyl-3-acylpyridine derivatives under NH₃/MeOH at 60°C yields dihydronaphthyridine intermediates, which are prone to oxidation under air to form aromatic naphthyridines .
-
Acid-assisted cyclization : Treatment of acetal-protected intermediates with HCl in THF/H₂O quantitatively generates 8-substituted 1,6-naphthyridin-7(6H)-ones .
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
2-Vinyl-3-acylpyridine 19 | NH₃ (0.65 MPa), MeOH, 60°C | Dihydronaphthyridine 17 | 79% | |
Acetal 3a | HCl (aq.), THF/H₂O, RT | 8-Substituted naphthyridinone 4a | 99% |
Cross-Coupling Reactions
The brominated derivative 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride participates in:
-
Suzuki-Miyaura coupling : Reacts with arylboronic esters under Pd catalysis (e.g., Pd(dppf)Cl₂) in dioxane/H₂O at 110°C to form biaryl products .
-
Buchwald-Hartwig amination : Forms C–N bonds with amines using Pd catalysts .
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 110°C | Biaryl derivatives | 75-94% | |
SEAL protection | TBTU, Et₃N, DMF, RT | N-protected intermediates | 74% |
Functional Group Transformations
-
Boc protection : Treatment with (Boc)₂O and NaHCO₃ in THF/MeOH affords tert-butoxycarbonyl-protected amines .
-
Oxidation : Dihydronaphthyridines (e.g., 17 ) oxidize to aromatic naphthyridines (e.g., 26 ) under basic aerobic conditions .
Substrate | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Dihydronaphthyridine 17 | NaOH, MeOH, air | Aromatic naphthyridine 26 | >90% | |
Brominated core | (Boc)₂O, NaHCO₃, THF/MeOH, 0°C→RT | Boc-protected amine | 74% |
Heterocycle Fusion
The scaffold serves as a precursor for fused polycyclic systems:
-
Thieno[2,3-b] naphthyridines : Synthesized via Friedländer condensation of o-aminonitriles with malononitrile .
-
Pyrazolo[3,4-h]-1,6-naphthyridines : Cyclization with POCl₃ at 110°C yields antitumor agents .
Starting Material | Reaction | Product | Yield | Source |
---|---|---|---|---|
o-Aminonitrile 3a | Malononitrile, NH₄OAc, EtOH | Thieno[2,3-b]naphthyridine 5a | 62% | |
Carboxylic acid 3a | POCl₃, 110°C | Pyrazolo[3,4-h]-1,6-naphthyridine 1a | 86% |
Multi-Component Reactions
One-pot syntheses enable rapid diversification:
-
Three-component reactions : Combining isoquinolines, acetylenedicarboxylates, and 1,4-dihydropyridines in MeCN yields isoquinolino[1,2-f] naphthyridines .
-
Pyrano[3,2-c]pyridines : Formed from aldehydes, malononitrile, and tetramethylpiperidin-4-one under NH₄OAc .
Enantioselective Modifications
Asymmetric synthesis of the tetrahydronaphthyridine core is achieved via:
-
Transfer hydrogenation : Using chiral Ru catalysts (e.g., (R)-TSDPEN) to install stereocenters with >99% ee .
Substrate | Catalyst | Product | ee | Source |
---|---|---|---|---|
Dihydronaphthyridine 17 | (R)-TSDPEN, HCO₂H/Et₃N | (R)-TAK-828F precursor | >99.9% |
特性
IUPAC Name |
6,7,8,9-tetrahydropyrido[4,3-b][1,8]naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h1-2,4,6,12H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMMWESLLMXXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3C(=C2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959551 |
Source
|
Record name | 6,7,8,9-Tetrahydropyrido[2,3-b][1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-41-0 |
Source
|
Record name | 6,7,8,9-Tetrahydropyrido[2,3-b][1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。